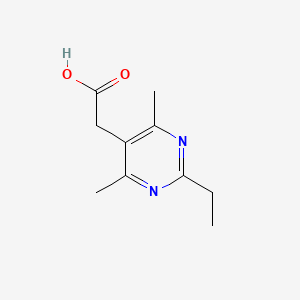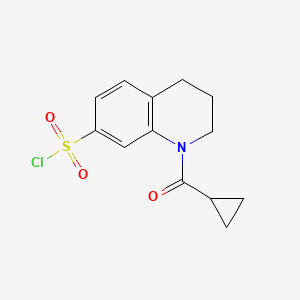![molecular formula C13H22N2O B13214264 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one](/img/structure/B13214264.png)
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tricyclic core with nitrogen atoms, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. Subsequent functionalization steps, such as alkylation or acylation, are used to introduce the butan-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one hydrochloride: This compound shares a similar tricyclic core but differs in the functional groups attached, leading to distinct chemical and biological properties.
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-2-one: Another structurally related compound with variations in the position of the functional groups.
Uniqueness
1-{4,8-Diazatricyclo[5220,2,6]undecan-8-yl}butan-1-one stands out due to its specific tricyclic structure and the presence of the butan-1-one moiety
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(4,8-diazatricyclo[5.2.2.02,6]undecan-8-yl)butan-1-one |
InChI |
InChI=1S/C13H22N2O/c1-2-3-13(16)15-8-9-4-5-12(15)11-7-14-6-10(9)11/h9-12,14H,2-8H2,1H3 |
InChI Key |
MQHKBKJXEZYDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC2CCC1C3C2CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


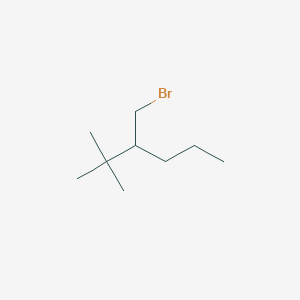
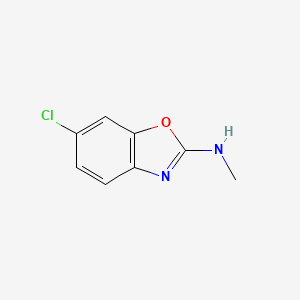
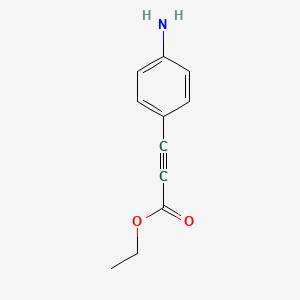
![3-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13214221.png)
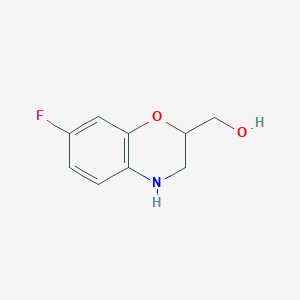
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine](/img/structure/B13214229.png)

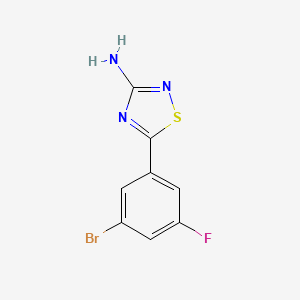
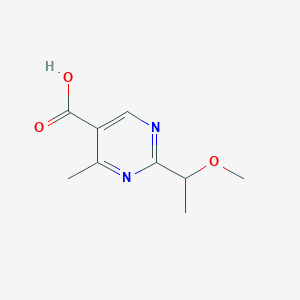
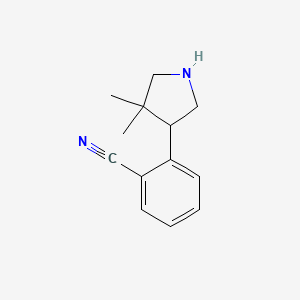
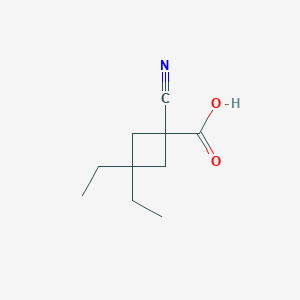
![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214257.png)
